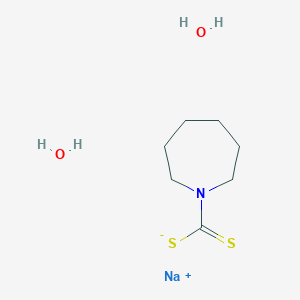
sodium;azepane-1-carbodithioate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium azepane-1-carbodithioate dihydrate: is a chemical compound with the formula C₇H₁₂NNaS₂·2H₂O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium azepane-1-carbodithioate dihydrate typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized to obtain the dihydrate form .
Industrial Production Methods: While specific industrial production methods for sodium azepane-1-carbodithioate dihydrate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium azepane-1-carbodithioate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and halides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted carbodithioates.
Scientific Research Applications
Chemistry: Sodium azepane-1-carbodithioate dihydrate is used as a ligand in the synthesis of metal complexes. These complexes have been studied for their electronic and photoluminescent properties .
Biology and Medicine: The compound and its metal complexes have shown potential cytotoxic activity against certain cancer cell lines, such as the MDA-MB-231 human breast cancer cell line. This makes it a promising candidate for further research in cancer treatment .
Industry: In industrial applications, sodium azepane-1-carbodithioate dihydrate is used in the development of new materials with specific electronic and photoluminescent properties .
Mechanism of Action
The mechanism of action of sodium azepane-1-carbodithioate dihydrate involves its interaction with metal ions to form complexes. These complexes can inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death. Additionally, the compound induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- Potassium azepane-1-carbodithioate
- Azepane-1-carbodithioic acid
- Other carbodithioate derivatives
Uniqueness: Sodium azepane-1-carbodithioate dihydrate is unique due to its specific interaction with metal ions and its ability to form stable complexes with distinct electronic and photoluminescent properties. Its potential cytotoxic activity against cancer cells further distinguishes it from other similar compounds .
Properties
IUPAC Name |
sodium;azepane-1-carbodithioate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.Na.2H2O/c9-7(10)8-5-3-1-2-4-6-8;;;/h1-6H2,(H,9,10);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNQUNMPRFXEJL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














